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Compound of Interest

Compound Name: GSK3145095

Cat. No.: B607824

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the cellular target profile of GSK3145095,
a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). While the
primary pharmacology of GSK3145095 revolves around its high-affinity binding to RIPK1, a
comprehensive understanding of its potential off-target interactions is critical for its clinical
development and therapeutic application. This document summarizes the extensive kinase
selectivity profiling undertaken for GSK3145095, details the experimental methodologies
employed, and visualizes the key signaling pathways and experimental workflows.

Executive Summary

GSK3145095 was designed to be a highly selective inhibitor of RIPK1, and extensive
screening has substantiated this design objective. Tested at a high concentration against a
broad swath of the human kinome, GSK3145095 demonstrates a remarkable lack of significant
off-target activity. This "mono-kinase selectivity" is a key attribute of the molecule, minimizing
the potential for off-target-driven adverse effects. This guide presents the data from these
comprehensive screening panels, which collectively assayed the activity of GSK3145095
against over 800 kinases. The data unequivocally indicates that, beyond RIPK1, there are no
other significant cellular kinase targets of GSK3145095.

Quantitative Analysis of Kinase Selectivity
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The selectivity of GSK3145095 was rigorously evaluated through two distinct and
comprehensive kinase screening platforms: a P33 radiolabeled assay screen by Reaction
Biology Corp and a competition binding assay, KINOMEscan, by DiscoveRx Corp. In both
extensive panels, GSK3145095 was tested at a concentration of 10 uM.[1][2]

The results from these screens were unambiguous: GSK3145095 showed no inhibition of any
kinase other than its intended target, RIPK1.[1][2] This represents a greater than 1500-fold
selectivity window when compared to its potent inhibition of RIPK1, which has an IC50 of 6.3
nM.[1][2]

The following tables summarize the findings from these comprehensive screens. Given the lack
of off-target hits, the tables are presented to highlight the breadth of the kinases screened and
the uniform lack of significant inhibition.

Table 1: Summary of Kinome-Wide Selectivity Screening of GSK3145095

Reaction Biology Corp .
Parameter DiscoveRx KINOMEscan
Screen

P33 Radiolabeled Kinase

Assay Principle Competition Binding Assay
Assay

Number of Kinases 359 456

GSK3145095 Conc. 10 uM 10 uM

Off-Target Hits (>50%
inhibition)

Table 2: Representative List of Kinases with No Significant Inhibition by GSK3145095 (at 10
uM)
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Representative Kinases Screened (Partial

Kinase Family List)
is

ABL1, ALK, EGFR, ERBB2, FGFR1/2/3/4,

Tyrosine Kinases (TK
y (T JAK1/2/3, MET, SRC, VEGFR1/2/3

MAP2K1/2/3/4/5/6/7, MAP3K1/2/3/4/5,

Serine/Threonine Kinases (STE)
PAK1/2/3/4/5/6

CDK1/2/4/5/6/7/9, GSK3A/3B,

CMGC Group
MAPK1/3/4/7/8/9/10/11/12/13/14
AGC Group AKT1/2/3, PKA, PKG1/2, ROCK1/2
CAMK1/2/4, DAPK1/2/3, MELK, AMPK
CAMK Group
(PRKAA1)
Atypical Kinases PIK3CA/B/D/G, MTOR, ATM, ATR

Note: This is a partial list to illustrate the diversity of kinases screened. The full panels covered
a comprehensive representation of the human kinome.

Experimental Protocols

The robust assessment of GSK3145095's selectivity was made possible by the application of
two gold-standard methodologies in kinase inhibitor profiling.

Reaction Biology Corp P33 Radiolabeled Kinase Assay

This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a
radiolabeled phosphate from ATP to a substrate.

e Principle: The assay measures the incorporation of 33P from [y-33P]ATP into a specific
peptide or protein substrate by the target kinase.

o Methodology:

o The specific kinase, its corresponding substrate, and any necessary cofactors are
prepared in a reaction buffer (typically including 20 mM Hepes pH 7.5, 10 mM MgCI2, 1
mM EGTA, and stabilizing agents).
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o GSK3145095 (at 10 uM in 1% DMSO) or vehicle control is added to the kinase/substrate
mixture.

o The enzymatic reaction is initiated by the addition of [y-33P]ATP.
o The reaction is allowed to proceed for a defined period at a controlled temperature.

o The reaction is stopped, and the reaction mixture is spotted onto a filter membrane (e.g.,
P81 phosphocellulose) which binds the phosphorylated substrate.

o The filter is washed to remove unincorporated [y-33P]ATP.

o The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is
guantified using a scintillation counter.

o The percentage of remaining kinase activity in the presence of GSK3145095 is calculated

relative to the vehicle control.

DiscoveRx KINOMEscan™ Competition Binding Assay

This technology utilizes a proprietary active site-directed competition binding assay to quantify
the interaction between a test compound and a panel of kinases.

e Principle: The assay measures the ability of a test compound to compete with an
immobilized, active-site directed ligand for binding to the kinase of interest. The amount of
kinase captured on a solid support is quantified via gPCR of a DNA tag fused to the kinase.

e Methodology:

o A DNA-tagged kinase, an immobilized ligand, and the test compound (GSK3145095) are

combined.

o If GSK3145095 binds to the kinase, it prevents the kinase from binding to the immobilized
ligand.

o The mixture is incubated to allow for binding to reach equilibrium.

o The solid support with the immobilized ligand is washed to remove any unbound kinase.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b607824?utm_src=pdf-body
https://www.benchchem.com/product/b607824?utm_src=pdf-body
https://www.benchchem.com/product/b607824?utm_src=pdf-body
https://www.benchchem.com/product/b607824?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o The amount of kinase bound to the solid support is quantified by gPCR of the DNA tag.

o Alow gPCR signal indicates strong binding of the test compound to the kinase, while a
high signal indicates weak or no binding.

o Results are reported as "percent of control,” where the control is the amount of kinase
bound in the presence of DMSO. A low percentage of control indicates significant inhibition
of binding.

Visualizations: Signaling Pathways and
Experimental Workflows

To provide a clearer understanding of the context of GSK3145095's activity and the methods
used to assess its selectivity, the following diagrams are provided.
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Figure 1. Simplified RIPK1 Signaling Pathway.
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Figure 2. Experimental Workflows for Kinase Selectivity Profiling.
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Conclusion

The comprehensive kinase selectivity profiling of GSK3145095 demonstrates its remarkable
specificity for its intended target, RIPK1. The lack of any significant off-target kinase inhibition
at a high concentration (10 uM) across more than 800 kinases provides a strong safety and
efficacy rationale for its development. This high degree of selectivity is attributed to its type IlI
binding mode, where it occupies an allosteric pocket on RIPK1 that is not highly conserved
across the kinome. For researchers and clinicians, this "mono-kinase selectivity" is a critical
feature, suggesting that the observed biological and clinical effects of GSK3145095 can be
confidently attributed to the inhibition of RIPK1 signaling. Future studies may explore non-
kinase targets, but based on current extensive data, GSK3145095 stands as a paradigm of a
highly selective kinase inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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